ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule integrating multiple pharmacophores:
- 1,2,4-Triazole core: Known for its role in antimicrobial, anticancer, and anti-inflammatory activities due to hydrogen-bonding and π-π stacking interactions .
- 4-Bromophenyl and 4-nitrobenzamido groups: Electron-withdrawing substituents that enhance electrophilic reactivity and bioavailability .
- Ester functionalities: Ethyl carboxylate groups enhance solubility and metabolic stability .
The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thioacetamide derivatives with triazole precursors, followed by functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-bromophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN6O6S2/c1-2-41-27(38)24-20-4-3-5-21(20)43-26(24)31-23(36)15-42-28-33-32-22(34(28)18-12-8-17(29)9-13-18)14-30-25(37)16-6-10-19(11-7-16)35(39)40/h6-13H,2-5,14-15H2,1H3,(H,30,37)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYGTAIKIVIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its antimicrobial, antifungal, and actoprotective properties based on recent studies and findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Triazole ring : Known for its pharmacological significance.
- Bromophenyl group : Imparts specific biological activities.
- Cyclopentathiophene moiety : Contributes to its chemical stability and interaction with biological targets.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the antimicrobial and antifungal properties of similar compounds within the 1,2,4-triazole class. Specifically, research has demonstrated:
- Test Organisms : The activity was assessed against standard strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
- Methodology : The antimicrobial and antifungal activities were evaluated using serial dilution methods to determine Minimum Inhibitory Concentrations (MICs).
- Results :
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 12.5 | S. aureus |
| Compound B | 25 | E. coli |
| Compound C | 10 | C. albicans |
| Ethyl Triazole Derivative | 15 | P. aeruginosa |
Actoprotective Activity
Actoprotective effects refer to the ability of compounds to reduce fatigue and enhance physical performance. The following points summarize findings related to the actoprotective activity of this compound:
- Experimental Model : Studies utilized forced swimming tests on rats to assess endurance and fatigue levels.
- Findings :
Table 2: Actoprotective Effects in Animal Models
| Compound | Actoprotective Effect (Duration in minutes) | Comparison Drug |
|---|---|---|
| Compound D | 30 | Control (20 min) |
| Compound E | 25 | Control (20 min) |
| Ethyl Triazole Derivative | 28 | Control (20 min) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analogues with 1,2,4-Triazole and Thiophene Moieties
- : A 1,2,4-triazole derivative with a 4-bromobenzyl group and thiophene exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The absence of the 4-nitrobenzamido group in this compound resulted in lower cytotoxicity compared to the target compound, suggesting the nitro group may enhance potency but also toxicity .
- : Replacement of the cyclopenta[b]thiophene with an imidazo-triazole moiety led to moderate antifungal activity (IC₅₀: 25 µM against C. albicans). The phenylamino group at position 2 of the thiophene improved membrane permeability but reduced metabolic stability .
Substituent Effects on Bioactivity
- 4-Bromophenyl vs. Other Aryl Groups: Compounds with 4-bromophenyl () show enhanced halogen bonding with microbial enzymes compared to non-halogenated analogues. However, notes that cyclopenta[b]thiophene (as in the target compound) prolongs seizure duration in anticonvulsant assays, indicating substituent-dependent off-target effects .
- Nitro vs. Methyl/Ester Groups : The 4-nitrobenzamido group in the target compound likely increases oxidative stress in pathogens, a mechanism absent in methyl- or ester-substituted analogues () .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s combination of electron-withdrawing groups (Br, NO₂) and planar heterocycles may synergistically inhibit bacterial topoisomerases or fungal cytochrome P450 enzymes, similar to triazole-based drugs like fluconazole .
- Toxicity Concerns : highlights that cyclopenta[b]thiophene derivatives can exhibit neurotoxicity, necessitating detailed in vivo safety profiling .
- Synthetic Scalability : Multi-step synthesis (e.g., thiourea-mediated cyclization in ) poses challenges for large-scale production compared to greener methods in (aqueous solvent, TEBA catalyst) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
